molecular formula C16H18FN3O3 B2944932 3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-01-4

3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Número de catálogo: B2944932
Número CAS: 941928-01-4
Peso molecular: 319.336
Clave InChI: TWRVFEDMMGTOKF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative characterized by a central 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The compound features an ethyl group at the 3rd position and a 4-fluorobenzoyl moiety at the 8th position (Fig. 1). The 4-fluorobenzoyl group enhances lipophilicity and may influence target binding through π-π interactions, while the ethyl substituent contributes to steric and electronic effects .

Propiedades

IUPAC Name

3-ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-20-14(22)16(18-15(20)23)7-9-19(10-8-16)13(21)11-3-5-12(17)6-4-11/h3-6H,2,7-10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRVFEDMMGTOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is C16H18FN3O3C_{16}H_{18}FN_3O_3, with a molecular weight of approximately 319.336 g/mol. The presence of the fluorobenzoyl group enhances its lipophilicity and may influence its interactions with biological targets.

Property Value
Molecular FormulaC16H18FN3O3
Molecular Weight319.336 g/mol
PurityTypically >95%

Antimicrobial Properties

Research indicates that compounds similar to 3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant antimicrobial activity . Studies have shown that derivatives of this class can inhibit various bacterial strains and fungi, suggesting their potential use in treating infectious diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulation .

Neurological Effects

In addition to its antimicrobial and anticancer activities, there is evidence suggesting that the compound may exhibit anticonvulsant effects . Similar triazaspiro compounds have shown promise in treating neurological disorders by modulating neurotransmitter systems .

The mechanisms underlying the biological activities of 3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are complex and involve interactions with various biological targets:

  • Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death in cancer cells.
  • Antimicrobial Mechanism : It is believed to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Neurological Modulation : By influencing neurotransmitter levels or receptor activity, it could help manage seizure disorders.

Study on Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibited cytotoxic effects against several cancer cell lines. The IC50 values indicated potent activity comparable to established chemotherapeutics .

Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones in agar diffusion tests, highlighting its potential as a broad-spectrum antimicrobial agent .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The hydantoin ring (2,4-dione) undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage of the dione rings produces intermediates like 4-fluorobenzoic acid and ethylamine derivatives .

  • Basic Hydrolysis : Forms urea analogs via ring opening, as observed in related triazaspiro compounds .

Reaction Type Conditions Products
Acidic HydrolysisHCl (concentrated), Δ4-Fluorobenzoic acid + Ethylamine intermediates
Basic HydrolysisNaOH (aq.), refluxUrea derivatives + Spirocyclic amine byproducts

Nucleophilic Substitution

The 4-fluorobenzoyl group participates in nucleophilic aromatic substitution (NAS) due to the electron-deficient aromatic ring:

  • Fluorine Displacement : Reacts with amines (e.g., piperidine) to form aryl amine derivatives .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids replaces the fluorine atom.

Reagent Catalyst Product Yield
PiperidineNone4-Piperidinylbenzoyl derivative ~65%
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl derivatives~72%

Reduction and Oxidation

  • Reduction : LiAlH₄ reduces the dione rings to secondary alcohols, forming spirocyclic diols .

  • Oxidation : KMnO₄ oxidizes the ethyl group to a carboxylic acid under acidic conditions.

Reaction Reagent Conditions Product
ReductionLiAlH₄Dry THF, 0°C → RTSpiro diol derivative
OxidationKMnO₄/H₂SO₄Reflux, 6 hoursCarboxylic acid analog

Ring-Opening Reactions

The spirocyclic structure undergoes ring-opening under nucleophilic attack:

  • Ammonia Treatment : Forms linear hydantoin derivatives with free amine groups .

  • Grignard Reagents : React with the carbonyl groups to form tertiary alcohols .

Reagent Conditions Product
NH₃ (g)Ethanol, ΔLinear hydantoin with -NH₂ group
CH₃MgBrDry ether, 0°CTertiary alcohol derivative

Cross-Coupling Reactions

The compound participates in palladium-mediated couplings:

  • Buchwald-Hartwig Amination : Introduces aryl amine groups at the benzoyl position.

  • Sonogashira Coupling : Forms alkynylated derivatives with terminal alkynes.

Coupling Type Catalyst System Product
Buchwald-HartwigPd₂(dba)₃, XantphosAryl amine-functionalized compound
SonogashiraPdCl₂(PPh₃)₂, CuIAlkynylated analog

Functional Group Interconversion

  • Esterification : The dione reacts with alcohols (e.g., methanol) to form methyl esters under acidic conditions.

  • Thioamide Formation : Treatment with Lawesson’s reagent converts amides to thioamides .

Reaction Reagent Product
EsterificationMeOH, H₂SO₄Methyl ester derivatives
Thioamide SynthesisLawesson’s reagentThiohydantoin analog

Key Mechanistic Insights:

  • The 4-fluorobenzoyl group enhances electrophilicity, facilitating NAS and cross-coupling.

  • The ethyl group sterically shields the hydantoin ring, moderating reaction rates.

  • Spirocyclic strain in the decane system increases susceptibility to ring-opening under basic conditions .

Data derived from analogs and synthesis protocols suggest these reactions are scalable under industrial conditions (e.g., reflux with catalytic systems) . Further studies are needed to quantify kinetics and optimize yields for specific applications.

Comparación Con Compuestos Similares

Table 1: Structural and Pharmacological Comparison of Selected 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Compound Name Substituents (Position 3/8) Molecular Formula Molecular Weight Biological Activity References
3-Ethyl-8-(4-fluorobenzoyl)-target Ethyl / 4-fluorobenzoyl C17H17FN2O3 316.33 (calc.) HIF PHD inhibition (inferred)
3-Ethyl-8-(3,4,5-trimethoxybenzoyl) Ethyl / 3,4,5-trimethoxybenzoyl C19H25N3O6 391.40 Not reported
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione None / benzyl C14H17N3O2 259.31 Building block for further synthesis
8-(6-Fluoro-1,3-benzoxazol-2-yl) None / 6-fluoro-benzoxazolyl C14H13FN4O3 304.28 Not reported (structural analog)
8-[3-Chloro-5-(trifluoromethyl)pyridinyl] None / chloro-trifluoromethyl-pyridine C13H11ClF3N3O2 341.69 Discontinued research compound
1-Methyl-8-phenyl derivative Methyl / phenyl C14H15N3O2 257.29 Anticonvulsant activity (SAR studies)

Key Comparative Insights

Pharmacokinetic and Physicochemical Properties

  • Acid Dissociation (pKa) : The spirocyclic hydantoin core has a predicted pKa of ~10.07 (), suggesting moderate solubility in physiological pH ranges, which may limit oral bioavailability without prodrug strategies .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing the purity and structure of 3-Ethyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the spirocyclic framework and substituent positions. For example, ¹H NMR in DMSO-d6 can resolve aromatic protons (δ 7.23–7.24 ppm for fluorobenzoyl groups) and aliphatic protons (δ 1.25–1.69 ppm for spirocyclic ethyl groups) . Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1,670 cm⁻¹) and sulfonamide (S=O, ~1,344 cm⁻¹) functional groups . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 489.9 [M⁺] for derivatives) .

Q. How can researchers optimize the synthesis of this compound to improve yield?

  • Answer : Key steps include using triethylamine as a base to neutralize HCl during Boc-deprotection and employing column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) for purification . Reaction monitoring via TLC ensures intermediate stability. For derivatives, stoichiometric control of sulfonyl/acid chlorides (0.34 mmol) and extended reaction times (16 h) enhance coupling efficiency .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Answer : Contradictions often arise from substituent electronic or steric effects. For example, 4-chlorobenzamide derivatives (e.g., compound 33) show higher anticonvulsant activity than 3,4-dimethylbenzenesulfonamides (e.g., compound 7) due to enhanced lipophilicity . Use multivariate statistical analysis (e.g., CoMFA or QSAR models) to correlate substituent parameters (Hammett σ, π-values) with bioactivity. Validate hypotheses via synthesis of halogenated analogs (e.g., bromo/fluoro substitutions) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.